2,5-Dimethylcyclohexanol
Overview
Description
2,5-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.2120 g/mol . It is a derivative of cyclohexanol, where two methyl groups are substituted at the 2 and 5 positions of the cyclohexane ring. This compound exists as a colorless liquid with a characteristic odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylcyclohexanol can be synthesized through several methods:
Hydrogenation of 2,5-Dimethylcyclohexanone: This method involves the catalytic hydrogenation of 2,5-dimethylcyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Reduction of 2,5-Dimethylcyclohexanone: Another method involves the reduction of 2,5-dimethylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or ether.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2,5-dimethylcyclohexanone on a large scale. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,5-dimethylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Dehydration: Under acidic conditions, this compound can undergo dehydration to form 2,5-dimethylcyclohexene. This reaction typically uses strong acids like sulfuric acid (H2SO4) or phosphoric acid (H3PO4).
Esterification: It can react with carboxylic acids or their derivatives to form esters. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Dehydration: Sulfuric acid, phosphoric acid, and high temperatures.
Esterification: Carboxylic acids, acid chlorides, and acid anhydrides in the presence of acid catalysts.
Major Products Formed
Oxidation: 2,5-Dimethylcyclohexanone.
Dehydration: 2,5-Dimethylcyclohexene.
Esterification: Various esters depending on the carboxylic acid used.
Scientific Research Applications
2,5-Dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: It is investigated for its potential use in pharmaceuticals and as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethylcyclohexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activity.
Comparison with Similar Compounds
2,5-Dimethylcyclohexanol can be compared with other similar compounds such as:
Cyclohexanol: The parent compound, which lacks the methyl substitutions at the 2 and 5 positions.
2-Methylcyclohexanol: A similar compound with a single methyl group at the 2 position.
3,5-Dimethylcyclohexanol: A compound with methyl groups at the 3 and 5 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of two methyl groups at the 2 and 5 positions provides steric hindrance and influences its behavior in chemical reactions compared to its analogs.
Properties
IUPAC Name |
2,5-dimethylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-3-4-7(2)8(9)5-6/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADGOLRFXTMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959030 | |
Record name | 2,5-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3809-32-3 | |
Record name | 2,5-Dimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3809-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003809323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3809-32-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other analytical techniques, besides GC-MS, that could be used to identify and quantify 2,5-Dimethylcyclohexanol in Clerodendrum bungei?
A2: While the study by Li et al. [] utilized Gas Chromatography-Mass Spectrometry (GC-MS) for compound identification, other techniques could be employed for this compound analysis. Here are some possibilities:
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